

Spectroscopic Profile of 8-Benzyloxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Benzyloxyadenosine

Cat. No.: B12096600

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **8-Benzyloxyadenosine**, a key adenosine analog with significant potential in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data

The following tables summarize the quantitative ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) data for **8-Benzyloxyadenosine**.

^1H Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.91	s	-	1H	H-2
7.25-7.46	m	-	5H	Phenyl-H
6.54	br s	-	2H	NH ₂
5.86-5.99	m	-	2H	H-1', OH-2'
5.32	d	6.8	1H	OH-3'
5.17	d	4.0	1H	OH-5'
4.68-4.79	m	-	1H	H-2'
4.59	d	6.0	2H	CH ₂ (Benzyl)
4.08-4.19	m	-	1H	H-3'
3.96-4.04	m	-	1H	H-4'
3.54-3.72	m	-	2H	H-5'a, H-5'b

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
152.5	C-6
151.2	C-2
149.9	C-4
148.7	C-8
142.7	Phenyl C (quaternary)
133.0	Phenyl C
130.1	Phenyl C
126.9	Phenyl C
126.7	Phenyl C
125.8	Phenyl C
117.0	C-5
86.6	C-1'
85.9	C-4'
71.1	C-2'
71.0	CH ₂ (Benzyl)
61.8	C-5'
44.8	C-3'

High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	358.1462	358.1459

Experimental Protocols

The following protocols describe the methodology used to obtain the spectroscopic data presented above.

Synthesis of 8-Benzyloxyadenosine[1]

A mixture of 8-bromoadenosine (1 equivalent) and potassium tert-butoxide (3 equivalents) in benzyl alcohol was stirred at 40 °C for 48 hours. The reaction was quenched by the addition of acetic acid and diluted with water. The resulting solid was collected and purified to yield **8-Benzyloxyadenosine**.

NMR Spectroscopy

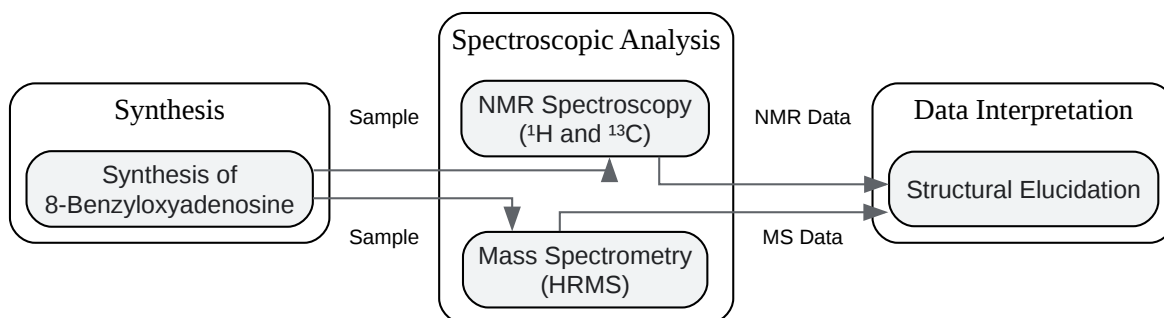
^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode. The data was acquired on a time-of-flight (TOF) mass analyzer.

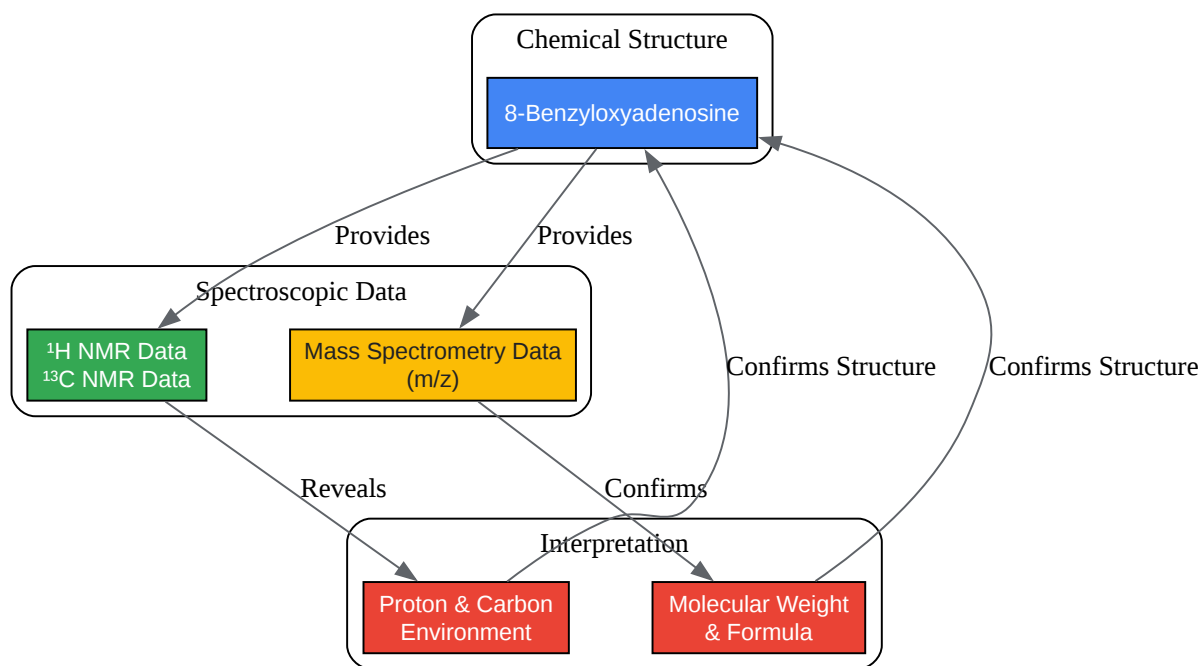
Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship of the spectroscopic data.



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Caption: Experimental workflow for the spectroscopic analysis of **8-Benzyloxyadenosine**.



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Caption: Relationship between spectroscopic data and the structure of **8-Benzyloxyadenosine**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com